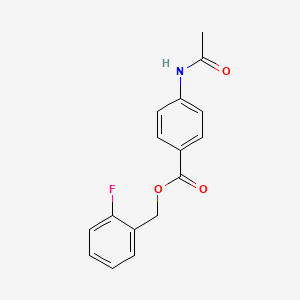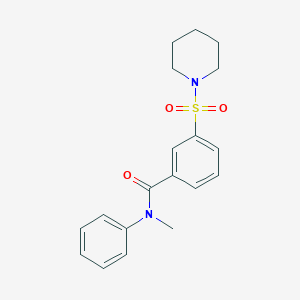![molecular formula C15H14N2O5S B3609345 N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine](/img/structure/B3609345.png)
N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine
Übersicht
Beschreibung
N-{[4-(anilinocarbonyl)phenyl]sulfonyl}glycine, commonly referred to as NAGly, is a small molecule that has gained significant attention in recent years due to its potential therapeutic properties. NAGly is a member of the endocannabinoid family, which includes compounds that interact with the cannabinoid receptors in the body. In
Wirkmechanismus
NAGly acts as an agonist at the G protein-coupled receptor GPR18, which is expressed in various tissues, including the brain, immune cells, and cardiovascular system. Activation of GPR18 by NAGly leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of ERK1/2 and PI3K/Akt signaling pathways.
Biochemical and Physiological Effects
NAGly has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. NAGly has also been shown to protect against ischemia-reperfusion injury in the heart and brain. Additionally, NAGly has been shown to regulate blood pressure and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using NAGly in lab experiments is its high purity and stability. NAGly is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using NAGly is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
For NAGly research include investigating its potential as an immunomodulatory agent and its use in the treatment of metabolic disorders.
Wissenschaftliche Forschungsanwendungen
NAGly has been shown to have a variety of potential therapeutic properties, including anti-inflammatory, analgesic, and neuroprotective effects. It has been studied in various disease models, including multiple sclerosis, neuropathic pain, and ischemia-reperfusion injury. NAGly has also been shown to have a role in regulating blood pressure and glucose metabolism.
Eigenschaften
IUPAC Name |
2-[[4-(phenylcarbamoyl)phenyl]sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c18-14(19)10-16-23(21,22)13-8-6-11(7-9-13)15(20)17-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKRICXWCYKFJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3609267.png)

![3-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3609278.png)

![N-(3-bromophenyl)-2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3609289.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3609302.png)
![3-[(dimethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B3609320.png)
![N-(2-chlorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B3609324.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3609332.png)
![methyl 2-({4-[(3-phenylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3609339.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B3609340.png)
![4-[(4-nitrophenyl)thio]benzyl N-(phenylsulfonyl)glycinate](/img/structure/B3609352.png)

![4-{[(2-fluorophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3609366.png)